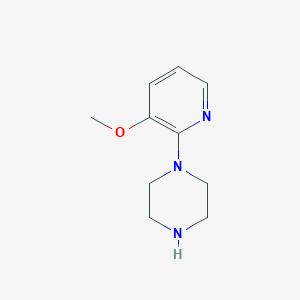
1-(3-Methoxypyridin-2-yl)piperazine
Cat. No. B1600784
Key on ui cas rn:
80827-67-4
M. Wt: 193.25 g/mol
InChI Key: KLNMSBVPRVBART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04305944
Procedure details


2-Chloro-3-methoxypyridine, 7 g., 0.05 mole) was allowed to react with 21.5 g. (0.25 moles) of piperazine in the presence of 34.5 g. (0.25 mole) of pulverized potassium carbonate employing 150 ml. of amyl alcohol as reaction medium. The mixture was heated at reflux in a round bottom flask after drying the reaction mixture by distillation. A reflux period of 20 hrs. following elimination of the water was employed. The reaction mixture was filtered while hot and the solvent was removed from the filtrate by distillation. The residue was triturated with chloroform and 1 g. of solid was removed by filtration. The chloroform was removed from the filtrate by distillation yielding 3.88 g. of the desired product which was purified by distillation, b.p. 120°-124°/0.1 mmHg.




Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[NH:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.C(=O)([O-])[O-].[K+].[K+].C(O)CCCC>>[CH3:9][O:8][C:7]1[C:2]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)=[N:3][CH:4]=[CH:5][CH:6]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC=C1OC
|
Step Two
|
Name
|
|
|
Quantity
|
0.25 mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCNCC1
|
Step Three
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react with 21.5 g
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux in a round bottom flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after drying the reaction mixture
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A reflux period of 20 hrs
|
|
Duration
|
20 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered while hot and the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed from the filtrate by distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was triturated with chloroform and 1 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of solid was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The chloroform was removed from the filtrate by distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielding 3.88 g
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
of the desired product which was purified by distillation, b.p. 120°-124°/0.1 mmHg
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC=1C(=NC=CC1)N1CCNCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
